An In-depth Technical Guide to the Mechanism of Action of (R)-MRT199665
An In-depth Technical Guide to the Mechanism of Action of (R)-MRT199665
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-MRT199665 is a potent, ATP-competitive small molecule inhibitor with a multi-kinase inhibitory profile, primarily targeting the MARK, SIK, and AMPK families of serine/threonine kinases. Its mechanism of action culminates in significant cellular responses, including the induction of apoptosis in specific cancer cell lines and the modulation of inflammatory responses in immune cells. This technical guide provides a comprehensive overview of the core mechanism of action of (R)-MRT199665, detailing its molecular targets, the signaling pathways it modulates, and the experimental protocols used to elucidate its activity. All quantitative data are summarized for clarity, and key signaling and experimental workflows are visualized using diagrams.
Core Mechanism of Action: Multi-Kinase Inhibition
(R)-MRT199665 exerts its biological effects through the competitive inhibition of ATP binding to a specific subset of kinases. Its primary targets are members of the Microtubule Affinity Regulating Kinase (MARK), Salt-Inducible Kinase (SIK), and AMP-Activated Protein Kinase (AMPK) families. The inhibitory profile of its isomer, MRT199665, has been characterized, demonstrating low nanomolar potency against several of these kinases.[1][2]
Inhibition of Salt-Inducible Kinases (SIKs)
A predominant and well-characterized mechanism of action of (R)-MRT199665 is the inhibition of the SIK family, particularly SIK2 and SIK3. SIKs are key regulators of gene transcription through their phosphorylation of CREB-regulated transcription coactivators (CRTCs).[1][2] Under basal conditions, SIKs phosphorylate CRTCs, leading to their sequestration in the cytoplasm via binding to 14-3-3 proteins. By inhibiting SIKs, (R)-MRT199665 prevents CRTC phosphorylation, promoting their translocation to the nucleus. In the nucleus, CRTCs co-activate the transcription factor CREB (cAMP response element-binding protein), leading to the expression of CREB-target genes.
Inhibition of MARK and AMPK Kinases
In addition to SIKs, (R)-MRT199665 potently inhibits members of the MARK and AMPK families.[1] Inhibition of MARK4 has been linked to the induction of apoptosis through the phosphorylation of AMPKα.[3] AMPK itself is a central regulator of cellular energy homeostasis and has been shown to play a crucial role in macrophage polarization.[4][5][6][7] The inhibition of these kinases by (R)-MRT199665 likely contributes to its pleiotropic cellular effects.
Quantitative Data: Kinase Inhibition Profile
The following table summarizes the in vitro kinase inhibitory activity of MRT199665, the isomer of (R)-MRT199665. The data is presented as IC50 values, representing the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Kinase Family | Target | IC50 (nM) |
| MARK | MARK1 | 2 |
| MARK2 | 2 | |
| MARK3 | 3 | |
| MARK4 | 2 | |
| SIK | SIK1 | 110 |
| SIK2 | 12 | |
| SIK3 | 43 | |
| AMPK | AMPKα1 | 10 |
| AMPKα2 | 10 | |
| Other | NUAK1 | 3 |
| MELK | 29 | |
| TBK1 | 5400 | |
| IKKε | 7700 | |
| BRSK2 | 10000 | |
| (Data sourced from MedChemExpress for MRT199665)[8] |
Cellular Effects and Underlying Signaling Pathways
(R)-MRT199665 induces distinct and significant cellular responses, primarily investigated in the context of acute myeloid leukemia (AML) and macrophage-mediated immune responses.
Induction of Apoptosis in Acute Myeloid Leukemia (AML)
(R)-MRT199665 has been shown to cause apoptosis in MEF2C-activated human acute myeloid leukemia (AML) cells.[1][2] This pro-apoptotic effect is linked to the inhibition of SIKs, which prevents the phosphorylation of MEF2C, a key transcription factor in AML. Furthermore, the inhibition of MARK4 by (R)-MRT199665 may also contribute to apoptosis by modulating AMPKα phosphorylation.[3]
Immunomodulation in Macrophages
In macrophages, (R)-MRT199665 modulates the inflammatory response by promoting an anti-inflammatory phenotype. This is primarily achieved through the SIK-CRTC-CREB signaling axis. Inhibition of SIKs leads to the nuclear translocation of CRTC3, which co-activates CREB-mediated transcription of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1] Concurrently, the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α), is also observed. The inhibition of AMPK by (R)-MRT199665 may also play a role in this process, as AMPK is a known regulator of macrophage polarization.[4][5][6][7]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of (R)-MRT199665.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of (R)-MRT199665 to inhibit the enzymatic activity of a target kinase, such as SIK2.
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Objective: To determine the IC50 value of (R)-MRT199665 for a specific kinase.
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Principle: A radiometric or luminescence-based assay is used to measure the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor.
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Materials:
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Recombinant human SIK2 enzyme
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Kinase substrate peptide (e.g., AMARA peptide)
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ATP (radiolabeled [γ-³²P]ATP for radiometric assay or unlabeled for luminescence assay)
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Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)
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(R)-MRT199665 stock solution (in DMSO)
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96-well or 384-well assay plates
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Phosphocellulose paper and scintillation counter (for radiometric assay) or luminometer and ADP-Glo™ Kinase Assay kit (for luminescence assay)
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-
Procedure:
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Prepare serial dilutions of (R)-MRT199665 in kinase reaction buffer.
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In the assay plate, add the kinase, substrate peptide, and the diluted inhibitor or vehicle (DMSO).
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Initiate the kinase reaction by adding ATP.
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Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
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Stop the reaction. For radiometric assays, spot the reaction mixture onto phosphocellulose paper. For luminescence assays, add the ADP-Glo™ reagent.
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Quantify the amount of phosphorylated substrate. For radiometric assays, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter. For luminescence assays, follow the manufacturer's protocol to measure the luminescent signal.
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Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
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Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
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Western Blot Analysis of CRTC3 Phosphorylation
This method is used to assess the effect of (R)-MRT199665 on the phosphorylation status of CRTC3 in cellular models.
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Objective: To detect changes in the level of phosphorylated CRTC3 at Serine 370 in response to (R)-MRT199665 treatment.
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Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with an antibody specific for phospho-CRTC3 (Ser370).
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Materials:
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AML cell line (e.g., MOLM-13) or macrophage cell line (e.g., RAW 264.7)
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Cell culture medium and supplements
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(R)-MRT199665
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and electrophoresis apparatus
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PVDF membrane and transfer apparatus
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Blocking buffer (e.g., 5% BSA in TBST)
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Primary antibody: Rabbit anti-phospho-CRTC3 (Ser370)
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Primary antibody: Mouse anti-β-actin (loading control)
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HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
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Chemiluminescent substrate (ECL)
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Imaging system
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-
Procedure:
-
Culture cells to the desired density and treat with various concentrations of (R)-MRT199665 or vehicle for a specified time.
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Harvest cells and prepare cell lysates using lysis buffer.
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Determine the protein concentration of each lysate using a BCA assay.
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Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
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Separate the proteins by SDS-PAGE.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary anti-phospho-CRTC3 (Ser370) antibody overnight at 4°C.
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Wash the membrane with TBST.
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Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
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Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
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Strip the membrane and re-probe with the anti-β-actin antibody as a loading control.
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Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to quantify apoptosis in AML cells following treatment with (R)-MRT199665.
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Objective: To measure the percentage of apoptotic and necrotic cells in a population treated with (R)-MRT199665.
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Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
-
Materials:
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AML cell line (e.g., MV4-11)
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(R)-MRT199665
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
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Flow cytometer
-
-
Procedure:
-
Seed AML cells and treat with (R)-MRT199665 or vehicle for 24-48 hours.
-
Harvest the cells, including any floating cells in the supernatant.
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Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[9][10][11][12]
-
Cytokine Measurement by ELISA
This assay is used to quantify the production of cytokines, such as IL-10 and TNF-α, by macrophages treated with (R)-MRT199665.
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Objective: To measure the concentration of specific cytokines in the culture supernatant of macrophages.
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Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to capture and detect the cytokine of interest.
-
Materials:
-
Macrophage cell line (e.g., THP-1, differentiated into macrophages) or primary bone marrow-derived macrophages (BMDMs)
-
(R)-MRT199665
-
LPS (lipopolysaccharide) for macrophage stimulation
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Human or mouse IL-10 and TNF-α ELISA kits
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Microplate reader
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-
Procedure:
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Differentiate and culture macrophages in appropriate plates.
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Pre-treat the cells with (R)-MRT199665 or vehicle for 1 hour.
-
Stimulate the macrophages with LPS for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatants.
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Perform the ELISA for IL-10 and TNF-α according to the manufacturer's instructions.[13][14][15][16][17] This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating to allow cytokine capture.
-
Washing the plate.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
Calculate the cytokine concentrations in the samples based on the standard curve.
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Conclusion
(R)-MRT199665 is a potent multi-kinase inhibitor with a well-defined mechanism of action centered on the inhibition of the SIK, MARK, and AMPK kinase families. Its ability to modulate key signaling pathways, such as the SIK-CRTC-CREB axis, translates into significant and therapeutically relevant cellular outcomes, including the induction of apoptosis in AML and the promotion of an anti-inflammatory phenotype in macrophages. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of (R)-MRT199665 and other multi-kinase inhibitors in preclinical and drug development settings. Further research elucidating the specific contributions of MARK and AMPK inhibition to the overall cellular response will provide a more complete understanding of this promising therapeutic candidate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of MARK4 Promotes Mitochondrial Biogenesis by Inducing the Phosphorylation of AMPKα to Reduce Myocardial Damage in Rats With Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMP-activated protein kinase promotes macrophage polarization to an anti-inflammatory functional phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The role of AMPK in macrophage metabolism, function and polarisation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scispace.com [scispace.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Matrine induces apoptosis in acute myeloid leukemia cells by inhibiting the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. raybiotech.com [raybiotech.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Mouse IL-10 ELISA Kit Elisa Kit KE10008 | Proteintech [ptglab.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. file.elabscience.com [file.elabscience.com]
